Entresto -

Entresto

Catalog Number: EVT-8168406
CAS Number:
Molecular Formula: C96H120N12Na6O21
Molecular Weight: 1916.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sacubitril/Valsartan is a combination of sacubitril and valsartan with natriuretic and anti-hypertensive properties. Upon administration, sacubitril is metabolized by esterases to its active metabolite, LBQ657 (sacubitrilat), which inhibits neprilysin, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Inhibition of neprilysin leads to increased concentrations of endogenous natriuretic peptides, which function to activate downstream receptors that promote vasodilation, natriuresis and diuresis, while simultaneously increasing the concentration of vasoconstricting peptides such as angiotensin II. Co-administration with valsartan, an angiotensin II receptor blocker, prevents the vasoconstrictive effects of neprilysin inhibition and promotes a decrease in vascular resistance and blood pressure.
Source and Classification

Entresto is classified as a dual-acting agent due to its mechanism of action, which involves both neprilysin inhibition (via sacubitril) and angiotensin receptor blockade (via valsartan). Sacubitril is a prodrug that is converted into its active metabolite, sacubitrilat, which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. Valsartan, on the other hand, is an angiotensin II receptor blocker that helps to lower blood pressure and reduce strain on the heart.

Synthesis Analysis

Methods and Technical Details

The synthesis of Entresto involves the preparation of its two components: sacubitril sodium and valsartan disodium. The process typically includes several steps:

  1. Synthesis of Sacubitril Sodium: This involves reacting ethyl (2R, 4S)-5-([1, 1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride with thionyl chloride in ethanol to form the desired intermediate.
  2. Synthesis of Valsartan Disodium: Valsartan is synthesized using established literature procedures.
  3. Combination Reaction: The final step involves combining sacubitril sodium and valsartan disodium in various solvent media (such as acetone, ethanol, acetonitrile) to produce different crystalline forms of Entresto. This method has led to the identification of five distinct crystal forms characterized by solid-state methods like proton nuclear magnetic resonance spectroscopy and powder X-ray diffraction .
Molecular Structure Analysis

Structure and Data

Entresto's molecular structure can be represented as follows:

  • Chemical Formula: C30_{30}H34_{34}N2_{2}O6_{6}S
  • Molecular Weight: 558.66 g/mol

The structure features a biphenyl group in sacubitril and a valproic acid derivative in valsartan, which contribute to its pharmacological properties. The crystal structure has been documented in databases such as the Cambridge Structural Database .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Entresto include:

  • Formation of Sacubitril Sodium: Involves acylation reactions followed by deprotection steps.
  • Formation of Valsartan Disodium: Typically involves coupling reactions that yield the final product after purification.
  • Crystallization Reactions: The combination of sacubitril sodium and valsartan disodium in various solvents leads to crystallization, producing different polymorphic forms .
Mechanism of Action

Process and Data

Entresto functions through a dual mechanism:

  1. Neprilysin Inhibition: Sacubitrilat inhibits neprilysin, leading to increased levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.
  2. Angiotensin II Receptor Blockade: Valsartan blocks the angiotensin II receptor, preventing vasoconstriction and reducing blood pressure.

This combination results in improved hemodynamics, reduced cardiac workload, and enhanced renal function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Entresto is available as ovaloid film-coated tablets.
  • Solubility: It exhibits variable solubility depending on the solvent used during synthesis.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from moisture.
  • pH Range: Optimal pH for stability typically lies between 4.5 to 7.

Characterization techniques such as high-performance liquid chromatography are commonly employed to analyze purity and stability .

Applications

Scientific Uses

Entresto is primarily indicated for:

  • Heart Failure Management: It significantly reduces hospitalization rates and mortality in patients with heart failure with reduced ejection fraction.
  • Pediatric Applications: Recent studies have begun exploring its efficacy in pediatric populations suffering from heart failure, highlighting its importance across age groups .
Introduction to Entresto in Cardiovascular Pathophysiology

Historical Context and Development of Angiotensin Receptor-Neprilysin Inhibitors in Heart Failure Therapeutics

The development of Entresto (sacubitril/valsartan) represents a paradigm shift in heart failure management, originating from decades of research into neurohormonal dysregulation. Before its introduction, renin-angiotensin-aldosterone system (RAAS) inhibitors—angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers—were cornerstone therapies for heart failure with reduced ejection fraction. However, mortality rates remained high, prompting exploration of complementary pathways. The natriuretic peptide system, a counter-regulatory mechanism promoting vasodilation and natriuresis, emerged as a therapeutic target. Early attempts using standalone neprilysin inhibitors failed due to compensatory RAAS activation and angiotensin II accumulation [1] [3].

This limitation catalyzed the design of dual-acting agents. Sacubitril/valsartan was developed as a molecular complex wherein sacubitril (a prodrug) and valsartan (an established angiotensin II receptor blocker) are co-crystallized in a 1:1 molar ratio. Its approval by the U.S. Food and Drug Administration in 2015 was primarily based on the landmark PARADIGM-HF trial, which demonstrated a 20% reduction in cardiovascular death or heart failure hospitalization compared to enalapril in patients with chronic heart failure and reduced ejection fraction [5] [8]. Subsequent studies expanded its applications, including recent explorations in heart failure with preserved ejection fraction and chemotherapy-induced cardiotoxicity [1] [4].

Table 1: Key Milestones in Angiotensin Receptor-Neprilysin Inhibitor Development

YearEventSignificance
2000sStandalone neprilysin inhibitor trials (e.g., omapatrilat)High angioedema risk; failure due to unopposed angiotensin II accumulation
2014PARADIGM-HF trial results20% risk reduction vs. enalapril in CV death/HF hospitalization (HFrEF)
2015FDA approval for HFrEFFirst-in-class angiotensin receptor-neprilysin inhibitor approval
2021–2024Label expansions (e.g., pediatric HF; HFpEF in specific subgroups)Broadened indications based on ejection fraction and age

Dual-Target Pharmacological Rationale: Neprilysin Inhibition and Renin-Angiotensin-Aldosterone System Modulation

Entresto’s efficacy stems from simultaneous targeting of two pathophysiological axes: potentiation of vasoprotective peptides via neprilysin inhibition and blockade of deleterious angiotensin II effects. Sacubitril is hydrolyzed to active sacubitrilat (LBQ657), which inhibits neprilysin (neutral endopeptidase)—an enzyme that degrades natriuretic peptides (atrial natriuretic peptide, brain natriuretic peptide), bradykinin, and adrenomedullin. This inhibition elevates circulating levels of these peptides, enhancing vasodilation, sodium excretion, and antifibrotic activity [1] [3]. Crucially, neprilysin also degrades angiotensin II. Unopposed neprilysin inhibition would thus increase angiotensin II, exacerbating vasoconstriction and remodeling—a limitation overcome by combining sacubitril with valsartan [2] [6].

Valsartan selectively blocks angiotensin II type 1 receptors, mitigating angiotensin II–mediated vasoconstriction, aldosterone release, and cardiac fibrosis. The synergy between these components is mechanistic and clinical:

  • Neurohormonal Balance: Neprilysin inhibition elevates cyclic guanosine monophosphate (cGMP), while valsartan reduces angiotensin II–driven reactive oxygen species, collectively improving endothelial function [2] [6].
  • Antifibrotic Effects: Combined suppression of angiotensin II and potentiation of natriuretic peptides downregulates transforming growth factor-beta 1 (TGF-β1)/Smad signaling and matrix metalloproteinases, reducing collagen deposition [4] [6].
  • Metabolic Advantages: Natriuretic peptides enhance mitochondrial biogenesis and fatty acid oxidation, counteracting angiotensin II–induced metabolic inefficiency in cardiomyocytes [2].

Table 2: Molecular Pathways Modulated by Entresto

Target PathwayKey EffectorsBiological Outcome
Neprilysin inhibition↑ Atrial natriuretic peptide, brain natriuretic peptide, cGMPVasodilation; natriuresis; antifibrosis
Angiotensin II blockade↓ Angiotensin II; ↓ aldosteroneReduced vasoconstriction; attenuated remodeling
Cross-talk effects↓ TGF-β1; ↓ MMP-9; ↑ Sirt3/MnSODAntioxidant; anti-inflammatory; improved energetics

Pathophysiological Rationale for Combining Sacubitril and Valsartan

Heart failure pathophysiology involves a maladaptive imbalance between vasoconstrictive/remodeling pathways (RAAS, sympathetic nervous system) and compensatory vasodilatory systems (natriuretic peptides). While RAAS inhibitors partially correct this imbalance, they do not address natriuretic peptide deficiency. Conversely, neprilysin inhibition alone increases angiotensin II, negating benefits [1] [2]. The sacubitril/valsartan combination restores equilibrium through:

  • Counteraction of Compensatory RAAS Activation: Valsartan blocks angiotensin II type 1 receptors, preventing sacubitril-induced angiotensin II accumulation. This avoids paradoxical worsening of cardiac remodeling [3] [6].
  • Preservation of Natriuretic Peptide Bioactivity: By inhibiting neprilysin, sacubitril prolongs the half-life of atrial natriuretic peptide and brain natriuretic peptide, enhancing their ability to promote diuresis, suppress hypertrophy, and inhibit renin release [1] [8].
  • Mitigation of Adverse Signaling Cascades: In rodent models of doxorubicin-induced cardiotoxicity, sacubitril/valsartan reduced matrix metalloproteinase activity by 76% compared to untreated controls, preserving left ventricular ejection fraction. Valsartan alone showed inferior protection (36% MMP reduction), underscoring mechanistic synergy [4].

Experimental evidence further elucidates organ-level benefits:

  • Cardiac Remodeling: Sacubitril/valsartan suppresses hypertrophy genes (e.g., Myh7, Nppa) in pressure-overloaded rat hearts more effectively than valsartan alone. This correlates with reduced left ventricular mass and improved systolic function [2] [6].
  • Endothelial Protection: In human umbilical vein endothelial cells, sacubitril/valsartan reduced oxidized low-density lipoprotein–induced inflammation by inhibiting Toll-like receptor 4/nuclear factor kappa B pathways, a effect absent with monotherapies [2].
  • Renal Interactions: Neprilysin inhibition increases renal sodium excretion and glomerular filtration rate, while valsartan reduces proteinuria—collectively ameliorating cardiorenal syndrome [1] [6].

Thus, the combination addresses a broader spectrum of heart failure drivers than either component alone, translating into reduced ventricular arrhythmias, sudden death, and hospitalizations in clinical trials [6] [8].

Properties

Product Name

Entresto

IUPAC Name

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate

Molecular Formula

C96H120N12Na6O21

Molecular Weight

1916.0 g/mol

InChI

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1

InChI Key

ZASXKEGREHRXDL-CAWNUZPDSA-H

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.